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Compound of Interest

Compound Name: FPI-1602

Cat. No.: B12414772

For Researchers, Scientists, and Drug Development Professionals

FPI-1602 is a novel B-lactamase inhibitor demonstrating a dual mechanism of action that
includes direct antibacterial activity through the inhibition of penicillin-binding proteins (PBPS).
This guide provides a comparative analysis of FPI-1602 against other prominent -lactamase
inhibitors, supported by available preclinical data.

Overview of FPI-1602 and Comparator Inhibitors

FPI-1602 belongs to the diazabicyclooctane (DBO) class of B-lactamase inhibitors, which also
includes avibactam and relebactam. These inhibitors are designed to counteract bacterial
resistance to B-lactam antibiotics mediated by B-lactamase enzymes. Unlike traditional 3-
lactam-based inhibitors, DBOs are non-f-lactam compounds that offer a broader spectrum of
activity against various [-lactamase classes. Vaborbactam, another key comparator, is a cyclic
boronic acid-based inhibitor.

A distinguishing feature of FPI-1602 is its dual-action mechanism. Beyond inhibiting serine 3-
lactamases, it exhibits intrinsic antibacterial activity by targeting penicillin-binding protein 2
(PBP2), a crucial enzyme in bacterial cell wall synthesis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for FPI1-1602 and its key
comparators.
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Table 1: In Vitro Antibacterial Activity of FPI-1602 (Minimum Inhibitory Concentration, MIC)

Bacterial Strain

FPI-1602 MIC (pg/mL)

Pseudomonas aeruginosa (PAO1) 2[1][2]
Escherichia coli (GN688) 0.5[2]
Escherichia coli (GN610) 2[2]
Enterobacter cloacae (GN574) 1[2]
Enterobacter cloacae (GN579) 2[2]

Table 2: Comparative Inhibition of E. coli Penicillin-Binding Protein 2 (PBP2)

Inhibitor IC50 (pM)
FPI-1602 3.6 + 0.3[1]
FPI-1523 3.2+ 0.4[1]
FPI-1465 15 + 1[1]
Avibactam 63 £ 6[1]

Table 3: Comparative B-Lactamase Inhibition (IC50 in nM)
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B-Lactamase

Avibactam IC50

Relebactam IC50 Vaborbactam Ki

Enzyme (nM) (nM) (nM)
Class A

CTX-M-15 3-170 230-910 30+4
KPC-2 3-170 230 - 910 63+ 15
SHV-4 3-170 - -
TEM-1 3-170 - -

Class C

AmpC (P. aeruginosa) 3-170 - 35+15
P99 3-170 - -

Class D

OXA-48 - - 14,000 + 5,000

Note: Direct comparative IC50 or Ki data for FPI-1602 against specific 3-lactamases was not

publicly available in the searched literature. The data for comparator inhibitors is provided for

context.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have

been generated.
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Mechanism of 3-Lactam Action and Resistance

Dual Inhibition Mechanism of FPI-1602
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Dual Inhibition Mechanism of FPI1-1602

Experimental Workflow for PBP Inhibition Assay
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PBP Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration
(MIC)

The antimicrobial activity of FPI-1602 was determined using the broth microdilution method
according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Strains: The tested strains (P. aeruginosa PAO1, E. coli GN688, E. coli GN610, E.
cloacae GN574, and E. cloacae GN579) were grown overnight on appropriate agar plates.

 Inoculum Preparation: A suspension of each bacterial strain was prepared in a saline
solution to match the turbidity of a 0.5 McFarland standard. This suspension was further
diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density
of approximately 5 x 10”5 colony-forming units (CFU)/mL in the test wells.

e Drug Dilution: FPI-1602 was serially diluted in CAMHB in 96-well microtiter plates.
 Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.

o MIC Determination: The MIC was defined as the lowest concentration of FP1-1602 that
completely inhibited visible bacterial growth.

PBP2 Inhibition Assay (Gel-Based Competition Assay)

The inhibitory activity of FPI-1602 and comparators against E. coli PBP2 was assessed using a
competitive binding assay with a fluorescent penicillin derivative, BOCILLIN™ FL.

o Reagents: Purified recombinant E. coli PBP2, BOCILLIN™ FL, and test inhibitors (FPI-1602,
FPI-1523, FPI-1465, avibactam).
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e Reaction Mixture: Purified PBP2 was pre-incubated with serial dilutions of the test inhibitors
in a suitable buffer for a specified period to allow for inhibitor binding.

e Fluorescent Labeling: BOCILLIN™ FL was added to the reaction mixture and incubated to
allow it to covalently bind to the active site of any unbound PBP2.

o SDS-PAGE: The reaction was quenched, and the protein samples were separated by
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

» Visualization and Quantification: The gel was visualized using a fluorescence scanner. The
intensity of the fluorescent band corresponding to PBP2 was quantified. The percentage of
inhibition was calculated relative to a control with no inhibitor.

o |C50 Determination: The IC50 value, the concentration of inhibitor required to reduce
BOCILLIN™ FL binding by 50%, was determined by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration and fitting the data to a dose-response
curve.[2]

Conclusion

FPI-1602 presents a promising profile as a B-lactamase inhibitor with the added benefit of
direct antibacterial activity through PBP2 inhibition. Preclinical data indicates potent PBP2
inhibition, superior to that of avibactam. While direct comparative data on its B-lactamase
inhibition spectrum is not yet widely available, its dual-action mechanism suggests it could be a
valuable tool in combating infections caused by multidrug-resistant bacteria. Further studies are
warranted to fully elucidate its comparative efficacy against a broad range of (3-lactamases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [FPI-1602: A Comparative Analysis with Leading [3-
Lactamase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12414772#fpi-1602-comparative-analysis-with-other-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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